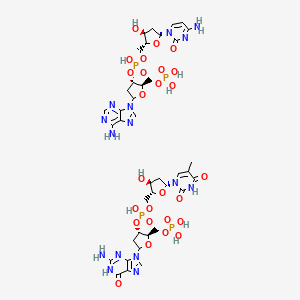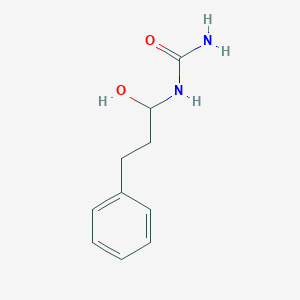
N-(1-Hydroxy-3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Hydroxy-3-phenylpropyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a hydroxy group and a phenyl group attached to a propyl chain, which is further connected to a urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-3-phenylpropyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 1-hydroxy-3-phenylpropylamine with an isocyanate can yield the desired urea derivative . This reaction is typically carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations . The use of catalysts and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Hydroxy-3-phenylpropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Formation of N-(1-Oxo-3-phenylpropyl)urea.
Reduction: Formation of N-(1-Hydroxy-3-phenylpropyl)amine.
Substitution: Formation of substituted phenyl derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
N-(1-Hydroxy-3-phenylpropyl)urea has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(1-Hydroxy-3-phenylpropyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, the compound can modulate signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Hydroxy-2-phenylethyl)urea
- N-(1-Hydroxy-4-phenylbutyl)urea
- N-(1-Hydroxy-3-phenylpropyl)thiourea
Uniqueness
N-(1-Hydroxy-3-phenylpropyl)urea is unique due to its specific structural features, such as the hydroxy group on the propyl chain and the phenyl group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds . For example, the presence of the hydroxy group enhances its solubility in water, making it more suitable for certain biological applications .
Propriétés
Numéro CAS |
64280-41-7 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(1-hydroxy-3-phenylpropyl)urea |
InChI |
InChI=1S/C10H14N2O2/c11-10(14)12-9(13)7-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14) |
Clé InChI |
HCURWNXRTMRGJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(NC(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



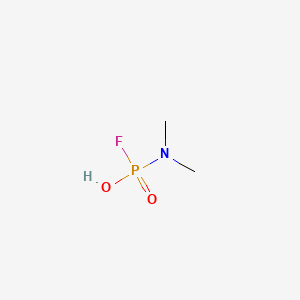
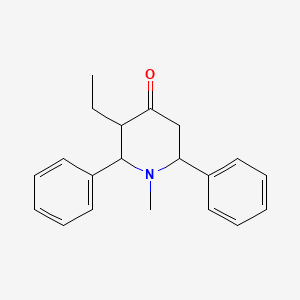
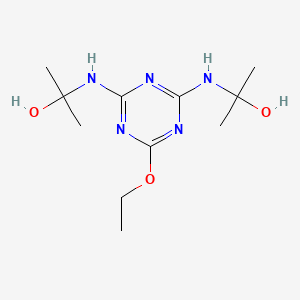
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)

![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
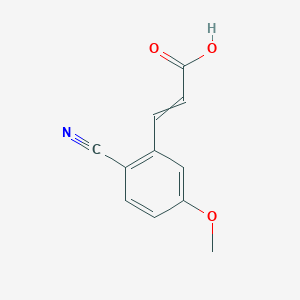
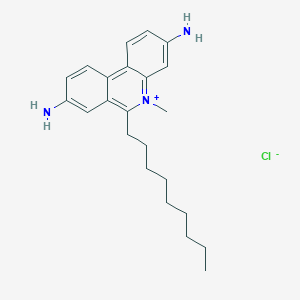
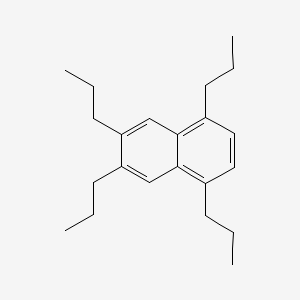
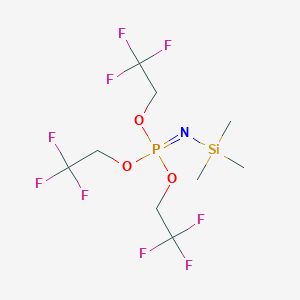
![(2-Methylphenyl)(oxo)[(trimethylsilyl)oxy]phosphanium](/img/structure/B14493196.png)
